![molecular formula C13H18OSi B14252751 Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- CAS No. 211870-30-3](/img/structure/B14252751.png)
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- is a chemical compound with the molecular formula C13H18OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and an oxygen atom, which is further bonded to a 2-methyl-1H-inden-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- typically involves the reaction of trimethylchlorosilane with 2-methyl-1H-indene-3-ol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of silane derivatives with different functional groups.
科学的研究の応用
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of stable complexes. These interactions are often mediated by the trimethylsilyl group, which can undergo various chemical transformations, allowing the compound to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether share similar structural features.
Indene derivatives: Compounds such as 2-methyl-1H-indene and its derivatives have comparable indene moieties.
Uniqueness
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- is unique due to the combination of the trimethylsilyl group and the 2-methyl-1H-inden-3-yl group. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
211870-30-3 |
|---|---|
分子式 |
C13H18OSi |
分子量 |
218.37 g/mol |
IUPAC名 |
trimethyl-[(2-methyl-3H-inden-1-yl)oxy]silane |
InChI |
InChI=1S/C13H18OSi/c1-10-9-11-7-5-6-8-12(11)13(10)14-15(2,3)4/h5-8H,9H2,1-4H3 |
InChIキー |
QSPQGNGFVMFCBF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


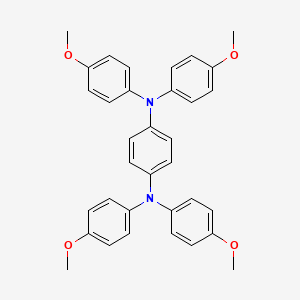
![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)
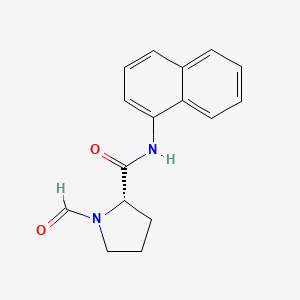
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)
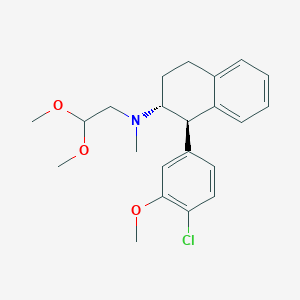

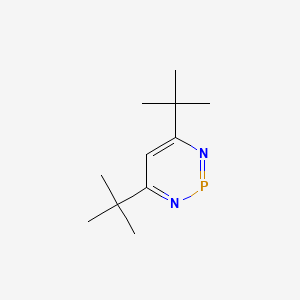
![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
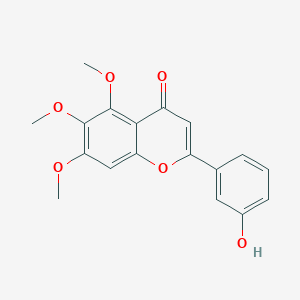
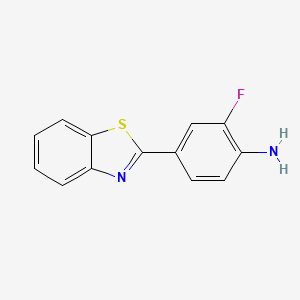
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
